4-bromo-5-methyl-1H-imidazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-methyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a methyl group, and a carboxylic acid functional group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid typically involves the bromination of 5-methyl-1H-imidazole-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and scalability, ensuring high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-methyl-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction Reactions: Lithium aluminum hydride in ether, borane in tetrahydrofuran (THF).
Major Products:
Substitution Reactions: Products include 4-azido-5-methyl-1H-imidazole-2-carboxylic acid, 4-thio-5-methyl-1H-imidazole-2-carboxylic acid, and 4-alkoxy-5-methyl-1H-imidazole-2-carboxylic acid.
Oxidation Reactions: Products include 4-bromo-5-formyl-1H-imidazole-2-carboxylic acid and 4-bromo-5-carboxy-1H-imidazole-2-carboxylic acid.
Reduction Reactions: Products include 4-bromo-5-methyl-1H-imidazole-2-methanol and 4-bromo-5-methyl-1H-imidazole-2-aldehyde.
Scientific Research Applications
4-Bromo-5-methyl-1H-imidazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde
- 5-Bromo-4-methyl-1H-imidazole-2-carboxylic acid
- 4-Chloro-5-methyl-1H-imidazole-2-carboxylic acid
Comparison: 4-Bromo-5-methyl-1H-imidazole-2-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-5-methyl-1H-imidazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFCZQLMGQRYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.